molecular formula C13H16N2O3 B563452 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1006717-20-9

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Cat. No.: B563452
CAS No.: 1006717-20-9
M. Wt: 256.331
InChI Key: FLUPDJNTYCSBJZ-YEBVBAJPSA-N
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Description

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated derivative of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. This compound is primarily used in organic synthesis and research applications. The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 typically involves the deuteration of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is typically carried out under an inert atmosphere to prevent the exchange of deuterium with hydrogen from the environment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and NMR spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of the compound in biological systems.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.

Mechanism of Action

The mechanism of action of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets. As a piperazine derivative, it is known to inhibit human acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The deuterium atoms in the compound may also influence its metabolic stability and interaction with biological targets.

Comparison with Similar Compounds

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 can be compared with other similar compounds such as:

    1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.

    1-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine: A structural isomer with different chemical reactivity and biological activity.

    Doxazosin: A related piperazine derivative used as a pharmaceutical agent, which also inhibits acetylcholinesterase but has different pharmacokinetic properties.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise isotopic tracing and analysis.

Biological Activity

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8D8N2O3
  • Molecular Weight : 228.31 g/mol
  • CAS Number : 1006717-20-9
  • Structure : The compound features a piperazine ring substituted with a 1,4-benzodioxan carbonyl group, which is essential for its biological activity.

The mechanism by which this compound exerts its effects is primarily linked to its interaction with neurotransmitter systems. Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxane compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains. The presence of the piperazine moiety enhances this activity by facilitating interaction with microbial cell membranes.

Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.

Antifilarial Activity

A related compound containing a similar piperazine structure demonstrated macrofilaricidal and microfilaricidal activities against filarial worms in animal models. This suggests potential applications in treating parasitic infections, although specific studies on this compound are still needed to confirm similar efficacy.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of benzodioxane derivatives:

  • Antimicrobial Testing :
    • Various derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antioxidant Activity :
    • The compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, yielding an IC50 value indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.
  • Antifilarial Efficacy :
    • In preliminary tests on rodent models infected with Brugia malayi, derivatives exhibited up to 53% adulticidal activity at a dosage of 300 mg/kg over five days.

Summary Table of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialMIC against S. aureus and E. coli
AntioxidantModerate radical scavenging ability
AntifilarialUp to 53% efficacy against B. malayi

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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